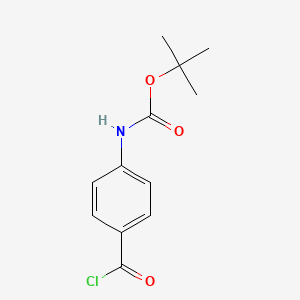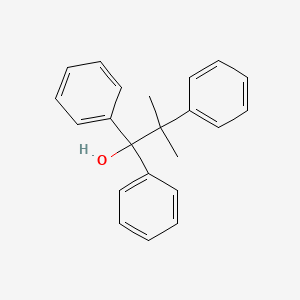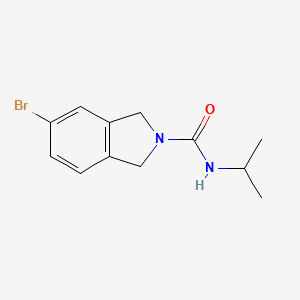
5-Bromo-N-isopropylisoindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide typically involves the bromination of an isoindole precursor followed by the introduction of the carboxamide group. Common reagents used in the synthesis include bromine or N-bromosuccinimide (NBS) for bromination and isopropylamine for the carboxamide formation. The reaction conditions often involve refluxing in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the bromine or carboxamide groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized isoindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide would depend on its specific biological target. Generally, isoindole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide
- 5-Fluoro-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide
- 5-Iodo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide
Uniqueness
5-Bromo-1,3-dihydro-N-(1-methylethyl)-2H-isoindole-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.
Propiedades
Fórmula molecular |
C12H15BrN2O |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
5-bromo-N-propan-2-yl-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C12H15BrN2O/c1-8(2)14-12(16)15-6-9-3-4-11(13)5-10(9)7-15/h3-5,8H,6-7H2,1-2H3,(H,14,16) |
Clave InChI |
XFNHBPWAJVGPSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)N1CC2=C(C1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)
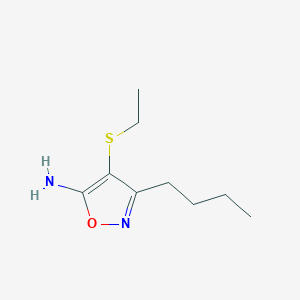

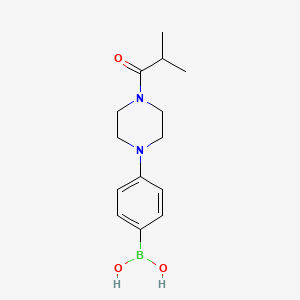
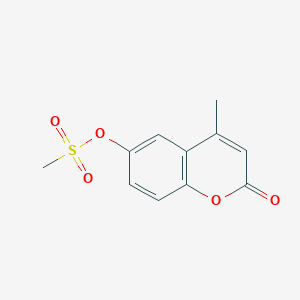
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)

![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)

